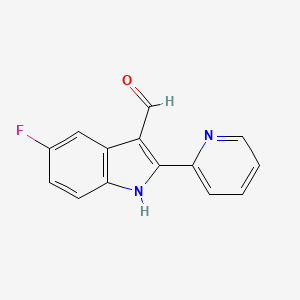

5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde

Description

5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde is a fluorinated indole derivative featuring a pyridine ring at the 2-position of the indole scaffold and a formyl group at the 3-position. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and natural products. This compound’s structural features make it a candidate for drug discovery, particularly in targeting enzymes or receptors where heterocyclic interactions are critical .

Properties

IUPAC Name |

5-fluoro-2-pyridin-2-yl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2O/c15-9-4-5-12-10(7-9)11(8-18)14(17-12)13-3-1-2-6-16-13/h1-8,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXFFRLTBAFYFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated indole.

Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where the indole derivative reacts with a formylating reagent like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Grignard reagents (RMgX), Organolithium compounds (RLi)

Major Products Formed

Oxidation: 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carboxylic acid

Reduction: 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-methanol

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde typically involves multi-step reactions, including methods like Suzuki-Miyaura coupling. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed to confirm the compound's structure and purity.

Key Synthesis Steps:

- Formation of Indole Derivative : The initial step often involves the formation of an indole derivative.

- Pyridine Substitution : The introduction of the pyridine moiety is crucial for the compound's biological activity.

- Aldehyde Functionalization : Finally, the aldehyde group is introduced, enhancing the compound's reactivity.

Research indicates that this compound exhibits significant biological activity, particularly as a kinase inhibitor.

Kinase Inhibition:

- Bruton's Tyrosine Kinase (BTK) : One prominent study highlighted its ability to inhibit BTK, an enzyme involved in B-cell signaling pathways and malignancies. This suggests potential applications in treating B-cell-related cancers.

Antimicrobial Properties:

Limited studies have shown that this compound may possess antimicrobial activity against various bacterial and fungal strains. However, further research is necessary to elucidate its efficacy and mechanisms of action.

Summary of Biological Activities:

| Activity Type | Target/Mechanism | References |

|---|---|---|

| Kinase Inhibition | Bruton's Tyrosine Kinase (BTK) | |

| Antimicrobial Activity | Bacterial and fungal strains |

Therapeutic Potential

Given its biological activities, this compound holds promise for various therapeutic applications:

- Cancer Treatment : Its role as a BTK inhibitor positions it as a candidate for developing targeted therapies for B-cell malignancies.

- Infectious Diseases : The antimicrobial properties suggest potential use in treating infections caused by resistant bacterial and fungal strains.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

The exact molecular targets and pathways involved vary depending on the biological context and the specific derivative of the compound being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations

Pyridine Positional Isomerism :

- The pyridin-2-yl vs. pyridin-4-yl substitution (e.g., in ) affects molecular polarity and interaction profiles. Pyridin-2-yl’s nitrogen orientation may facilitate stronger hydrogen bonding compared to pyridin-4-yl .

- Commercial availability of the pyridin-4-yl variant (NLT 98% purity) suggests robust synthesis protocols, whereas pyridin-3-yl analogs are discontinued .

Substituent Effects at Indole 5-Position :

- Fluorine (electron-withdrawing) improves metabolic stability and influences binding affinity, whereas methyl or phenyl groups () enhance lipophilicity but may reduce target compatibility .

Research Findings and Limitations

- Synthetic Feasibility : Routes for similar indole-carbaldehydes often involve condensation and cross-coupling reactions, as inferred from and .

Biological Activity

5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of a fluorine atom, a pyridine moiety, and an aldehyde functional group. These structural characteristics contribute to its distinct chemical and biological properties. Its synthesis can be achieved through various methods, including Suzuki-Miyaura coupling reactions, which have been optimized for efficiency and yield.

Target Enzymes:

The primary biological target of this compound is the enzyme α-glucosidase . This enzyme plays a crucial role in carbohydrate metabolism by hydrolyzing oligosaccharides into glucose. Inhibition of α-glucosidase by this compound leads to decreased glucose absorption in the intestines, thereby lowering postprandial blood sugar levels.

Biochemical Pathways:

The inhibition of α-glucosidase affects several biochemical pathways, particularly those involved in glucose metabolism. By reducing glucose levels in cells, the compound influences cellular energy metabolism and may have implications for managing diabetes.

Antidiabetic Activity

Research indicates that this compound exhibits significant antidiabetic properties through its action as an α-glucosidase inhibitor. This effect has been demonstrated in various in vitro studies where the compound effectively lowered glucose levels in treated cells.

Antimicrobial Activity

Limited studies suggest that this compound may also possess antimicrobial properties against certain bacterial and fungal strains. Preliminary findings indicate potential efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, although further investigation is necessary to elucidate its full antimicrobial spectrum and mechanism of action .

Kinase Inhibition

Another area of interest is the compound's potential as a kinase inhibitor. Specifically, it has been reported to inhibit Bruton's tyrosine kinase (BTK) , which is implicated in B-cell malignancies. This suggests that this compound could be explored for therapeutic applications in oncology .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Q & A

Basic: What are the key structural features and physicochemical properties of 5-Fluoro-2-(pyridin-2-yl)-1H-indole-3-carbaldehyde?

Answer:

The compound features an indole core substituted at the 2-position with a pyridinyl group and at the 3-position with a carbaldehyde moiety. The 5-fluoro substituent enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions. Key physicochemical properties include:

- Molecular formula : C₁₄H₉FN₂O (MW: 240.23 g/mol) .

- Spectral data : NMR (¹H/¹³C) and mass spectrometry (MS) are critical for confirming structure and purity. For example, the aldehyde proton typically appears as a singlet near δ 10 ppm in ¹H NMR .

- Stability : The aldehyde group is sensitive to oxidation; storage under inert atmosphere at -20°C is recommended .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:

Synthesis typically involves multi-step protocols:

Indole ring formation : Via Fischer indole synthesis using substituted phenylhydrazines and ketones under acidic conditions .

Pyridinyl substitution : Suzuki-Miyaura coupling with pyridinyl boronic acids under palladium catalysis .

Aldehyde functionalization : Oxidation of a methyl group or direct formylation using Vilsmeier-Haack conditions (POCl₃/DMF) .

Key considerations : Reaction temperatures (e.g., 80–100°C for coupling) and solvent selection (e.g., DMF for polar aprotic conditions) significantly impact yields .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation?

Answer:

Discrepancies in spectral data may arise from tautomerism, solvent effects, or impurities. Methodological approaches include:

- 2D NMR (COSY, HSQC) : To assign proton-carbon correlations and distinguish overlapping signals .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR shifts for comparison with experimental data .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% by area normalization) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 241.087 .

- Elemental analysis : Validates C, H, N, and F composition within ±0.4% of theoretical values .

Advanced: How can researchers optimize reaction yields for pyridinyl-indole coupling?

Answer:

Key variables to optimize:

- Catalyst system : Pd(PPh₃)₄ vs. PdCl₂(dppf), with the latter improving yields in sterically hindered substrates .

- Solvent effects : Dioxane enhances coupling efficiency over DMF due to better ligand stability .

- Temperature gradients : Gradual heating (50°C → 110°C) minimizes side reactions in microwave-assisted synthesis .

Basic: What are the primary research applications of this compound?

Answer:

- Medicinal chemistry : As a scaffold for kinase inhibitors (e.g., targeting JAK2 or EGFR) due to its planar heterocyclic core .

- Coordination chemistry : Serves as a ligand for transition metals (e.g., Ru or Ir complexes) in catalytic studies .

- Fluorescence studies : The indole-pyridine system exhibits tunable emission properties for sensor development .

Advanced: How can researchers address instability of the aldehyde group during storage?

Answer:

- Derivatization : Convert to stable acetals or oximes using trimethyl orthoformate or hydroxylamine .

- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .

- Degradation analysis : Monitor via accelerated stability studies (40°C/75% RH) with HPLC tracking .

Advanced: What strategies are used to explore structure-activity relationships (SAR) for this compound?

Answer:

- Substitution patterns : Synthesize analogs with varying substituents (e.g., Cl, NO₂) at the 5-position to assess electronic effects on bioactivity .

- Molecular docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., COX-2) .

- In vitro assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based kinase assays) .

Basic: How is the compound’s purity validated for pharmacological studies?

Answer:

- Triangulation : Combine HPLC (≥98% purity), ¹H NMR (integration of impurity peaks <2%), and elemental analysis .

- Residual solvent analysis : GC-MS detects traces of DMF or THF below ICH Q3C limits .

Advanced: How can green chemistry principles be applied to its synthesis?

Answer:

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener alternative .

- Catalyst recycling : Immobilize Pd on magnetic nanoparticles for reuse in coupling reactions .

- Microwave-assisted synthesis : Reduces reaction times and energy consumption by 60% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.